N-[4-(diethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the diethylamino phenyl group: This can be achieved by reacting 4-bromoaniline with diethylamine under suitable conditions.
Introduction of the fluorophenoxy group: This involves the nucleophilic substitution reaction of 4-fluorophenol with an appropriate leaving group.
Coupling with pyridine: The final step involves coupling the intermediate with pyridine-2-carboxylic acid under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it often involves inhibition or activation of key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
- N-{[4-(METHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
Uniqueness
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the presence of the diethylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C24H26FN3O2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-2-(4-fluorophenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C24H26FN3O2/c1-3-27(4-2)21-12-8-19(9-13-21)17-28(23-7-5-6-16-26-23)24(29)18-30-22-14-10-20(25)11-15-22/h5-16H,3-4,17-18H2,1-2H3 |
InChI Key |
UOTXSEXTMGULCM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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